molecular formula C8H17NO3 B7840131 (2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate

(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate

Cat. No.: B7840131
M. Wt: 175.23 g/mol
InChI Key: NMJINEMBBQVPGY-WDSKDSINSA-N
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Description

Compound “(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate” is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate” typically involves a series of well-defined chemical reactions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. These reactants undergo a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal under mechanical grinding conditions .

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve scalable and green chemistry approaches. For instance, the use of non-toxic zirconium and isophthalate feedstocks under controlled conditions can yield a robust mesoporous metal-organic framework .

Chemical Reactions Analysis

Types of Reactions: Compound “(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Compound “(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which compound “(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate” exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in catalytic applications, it interacts with reactants to facilitate the desired chemical transformation. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A cephalosporin used in various medical applications.

    CID 5479530: A cephalosporin with unique structural features.

Uniqueness: Compound “(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate” stands out due to its robust mesoporous structure, excellent chemical stability, and versatility in various applications. Its ability to act as an efficient and durable catalyst further highlights its uniqueness compared to other similar compounds .

Properties

IUPAC Name

(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJINEMBBQVPGY-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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